molecular formula C8H10N2O2 B1380770 6-(2-Aminoethyl)pyridine-2-carboxylic acid CAS No. 1500318-23-9

6-(2-Aminoethyl)pyridine-2-carboxylic acid

Cat. No. B1380770
CAS RN: 1500318-23-9
M. Wt: 166.18 g/mol
InChI Key: GGCWSPLOTCDMMU-UHFFFAOYSA-N
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Description

“6-(2-Aminoethyl)pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1500318-23-9 . Its IUPAC name is 6-(2-aminoethyl)picolinic acid . The compound has a molecular weight of 166.18 .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .


Molecular Structure Analysis

The InChI code for “6-(2-Aminoethyl)pyridine-2-carboxylic acid” is 1S/C8H10N2O2/c9-5-4-6-2-1-3-7 (10-6)8 (11)12/h1-3H,4-5,9H2, (H,11,12) .


Physical And Chemical Properties Analysis

“6-(2-Aminoethyl)pyridine-2-carboxylic acid” is a powder at room temperature .

Scientific Research Applications

Organic Synthesis

6-(2-Aminoethyl)pyridine-2-carboxylic acid: is a versatile building block in organic synthesis. Its structure, containing both an amino and a carboxylic group, allows it to participate in various chemical reactions. It can be used to synthesize complex molecules, including pharmaceuticals and agrochemicals. The amino group can undergo acylation, alkylation, and can act as a nucleophile in substitution reactions, while the carboxylic acid functionality can be used to form esters and amides .

Nanotechnology

In nanotechnology, 6-(2-Aminoethyl)pyridine-2-carboxylic acid can be employed to modify the surface of nanoparticles. The carboxylic acid group can bind to metal surfaces, providing a way to functionalize nanoparticles for targeted delivery in medical applications. This compound can also assist in the dispersion of carbon nanotubes and graphene, which are critical for the development of new nanomaterials .

Polymer Chemistry

This compound finds applications in polymer chemistry as a monomer or an additive. It can be incorporated into polymers to introduce functional groups that can further react to create cross-linked structures. These structures are particularly useful in creating high-performance materials with enhanced mechanical and thermal properties .

Medicinal Chemistry

In medicinal chemistry, 6-(2-Aminoethyl)pyridine-2-carboxylic acid is used to design and synthesize drug candidates. Its pyridine ring mimics the structure of many bioactive compounds, making it a valuable scaffold for developing new medications. The compound’s functional groups allow for the attachment of various side chains, which can be optimized for better drug-receptor interactions .

Catalysis

The pyridine moiety of 6-(2-Aminoethyl)pyridine-2-carboxylic acid can act as a ligand in catalysis. It can coordinate to metal centers, forming complexes that are used as catalysts in a variety of chemical reactions. These catalysts can be used to increase the efficiency and selectivity of reactions, such as hydrogenations and carbon-carbon bond-forming reactions .

Environmental Chemistry

Due to its ability to chelate metals, 6-(2-Aminoethyl)pyridine-2-carboxylic acid can be used in environmental chemistry for the removal of heavy metals from wastewater. The compound can form complexes with metal ions, facilitating their extraction and recovery from industrial effluents .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-(2-aminoethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-5-4-6-2-1-3-7(10-6)8(11)12/h1-3H,4-5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCWSPLOTCDMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminoethyl)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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